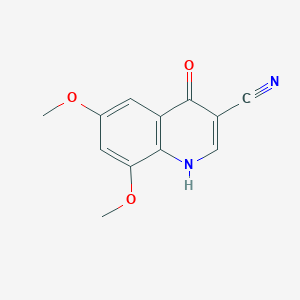

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C12H10N2O3 . It is used in research and is not intended for human or veterinary use .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is characterized by a quinoline core, which is a heterocyclic aromatic organic compound. It also has hydroxy, methoxy, and carbonitrile functional groups attached to the quinoline core .Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is 230.22 g/mol . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not provided in the sources I found.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives, including variants of 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. A computational study investigated the adsorption and corrosion inhibition properties of novel quinoline derivatives on iron. The results demonstrated that these compounds could effectively inhibit corrosion, showcasing a potential application in protecting metal surfaces from degradation (Erdoğan et al., 2017). Similarly, novel quinoline derivatives were analyzed for their corrosion mitigation effect on mild steel in an acidic medium. The study confirmed their high inhibition efficiency, further supporting the application of quinoline compounds in corrosion protection (Singh, Srivastava, & Quraishi, 2016).

Fluorescence Applications

4‐Cyano‐6,7‐dimethoxycarbostyrils, related to 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile, exhibit high fluorescence quantum yields and emission maxima that are solvent- and pH-independent. This property makes them suitable as fluorescence standards for various applications, including biological imaging and analytical chemistry (Ahvale et al., 2008).

Green Chemistry

Quinoline derivatives are also relevant in green chemistry, where they are used as inhibitors and for the synthesis of environmentally friendly compounds. For example, a study on the green synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles highlights the potential of quinoline derivatives in sustainable chemistry practices (Patil et al., 2009).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and keeping away from heat/sparks/open flames/hot surfaces .

Eigenschaften

IUPAC Name |

6,8-dimethoxy-4-oxo-1H-quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-16-8-3-9-11(10(4-8)17-2)14-6-7(5-13)12(9)15/h3-4,6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTACCPRZUTOOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NC=C(C2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640982 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6,8-dimethoxyquinoline-3-carbonitrile | |

CAS RN |

61338-39-4 |

Source

|

| Record name | 6,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide](/img/structure/B1346755.png)

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)